molecular formula C20H13N3O3S2 B11125466 N-{2-[(E)-1-cyano-2-(5-methylfuran-2-yl)ethenyl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}furan-2-carboxamide

N-{2-[(E)-1-cyano-2-(5-methylfuran-2-yl)ethenyl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}furan-2-carboxamide

Cat. No.: B11125466
M. Wt: 407.5 g/mol
InChI Key: OMYSUHMQODKPJT-JLHYYAGUSA-N
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Description

N-{2-[(E)-1-cyano-2-(5-methylfuran-2-yl)ethenyl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}furan-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including cyano, furan, thiophene, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(E)-1-cyano-2-(5-methylfuran-2-yl)ethenyl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}furan-2-carboxamide typically involves multi-step organic synthesis. The key steps include:

    Formation of the thiazole ring: This can be achieved through the reaction of a thiourea derivative with α-haloketones under basic conditions.

    Introduction of the cyano group: This step involves the Knoevenagel condensation of a cyanoacetic acid derivative with an aldehyde or ketone.

    Formation of the furan ring: This can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.

    Coupling reactions: The final step involves coupling the synthesized intermediates using reagents such as palladium catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve:

    Continuous flow synthesis: To enhance reaction efficiency and scalability.

    Catalyst optimization: Using highly active and selective catalysts to improve reaction rates.

    Purification techniques: Employing advanced chromatographic methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(E)-1-cyano-2-(5-methylfuran-2-yl)ethenyl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The cyano group can be reduced to an amine using hydrogenation or metal hydrides.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitro compounds.

Major Products

    Oxidation: Carboxylic acids, sulfoxides.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-{2-[(E)-1-cyano-2-(5-methylfuran-2-yl)ethenyl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}furan-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its diverse functional groups.

    Materials Science: Utilized in the synthesis of organic semiconductors and conductive polymers.

    Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-{2-[(E)-1-cyano-2-(5-methylfuran-2-yl)ethenyl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}furan-2-carboxamide involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s diverse functional groups allow it to engage in multiple types of interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-{2-[(E)-1-cyano-2-(5-methylfuran-2-yl)ethenyl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}benzamide
  • **N-{2-[(E)-1-cyano-2-(5-methylfuran-2-yl)ethenyl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}pyridine-2-carboxamide

Uniqueness

N-{2-[(E)-1-cyano-2-(5-methylfuran-2-yl)ethenyl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}furan-2-carboxamide is unique due to its combination of furan, thiophene, and thiazole rings, which provide a rich platform for chemical modifications and interactions. This structural diversity enhances its potential for various applications in scientific research and industry.

Properties

Molecular Formula

C20H13N3O3S2

Molecular Weight

407.5 g/mol

IUPAC Name

N-[2-[(E)-1-cyano-2-(5-methylfuran-2-yl)ethenyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]furan-2-carboxamide

InChI

InChI=1S/C20H13N3O3S2/c1-12-6-7-14(26-12)10-13(11-21)19-22-17(16-5-3-9-27-16)20(28-19)23-18(24)15-4-2-8-25-15/h2-10H,1H3,(H,23,24)/b13-10+

InChI Key

OMYSUHMQODKPJT-JLHYYAGUSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=C(\C#N)/C2=NC(=C(S2)NC(=O)C3=CC=CO3)C4=CC=CS4

Canonical SMILES

CC1=CC=C(O1)C=C(C#N)C2=NC(=C(S2)NC(=O)C3=CC=CO3)C4=CC=CS4

Origin of Product

United States

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